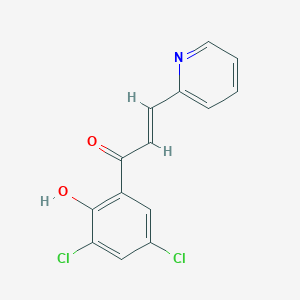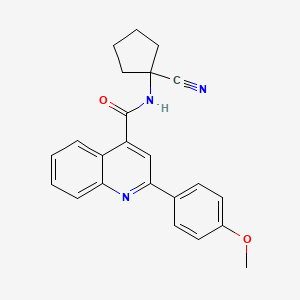![molecular formula C6H11NO3S B2648779 (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1909294-77-4](/img/structure/B2648779.png)
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide” is a chemical compound with a bicyclic structure . The compound belongs to the class of organic compounds known as azabicyclo[2.2.1]heptanes .
Synthesis Analysis
The synthesis of similar compounds, oxygenated 2-azabicyclo[2.2.1]heptanes, has been described in the literature. One method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The molecular structure of “(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide” is characterized by a bicyclic framework . The InChI code for this compound is 1S/C7H13NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,8,9,10)/t5-,6+,7?/m1/s1 .Chemical Reactions Analysis
While specific chemical reactions involving “(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide” are not mentioned in the available resources, similar compounds such as oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Applications De Recherche Scientifique
Asymmetric Synthesis
The compound plays a significant role in asymmetric synthesis, particularly in the production of epibatidine, an alkaloid, via a novel enantioselective sulfinate elimination reaction (Jones, Simpkins, & Giblin, 1998).
Structural Studies
Studies have shown that the pyramidalization of nitrogen in sulfonamides, such as (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide, is enhanced in the solid state, contributing to our understanding of sulfonamide structure (Ohwada, Okamoto, Shudo, & Yamaguchi, 1998).
Pharmaceutical Formulation
This compound is a key intermediate in the formulation of β-lactamase inhibitors for intravenous administration, with studies focusing on its physicochemical properties and stability for optimal drug formulation (Mortko et al., 2010).
Antiproliferative Activity
Researchers have synthesized a series of sulfonamides based on the 2-azabicycloalkane skeleton, including (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide, and studied their antiproliferative activity. Some derivatives have shown potential as selective antitumor agents (Iwan et al., 2020).
Synthesis of Derivatives
The synthesis of new derivatives of this compound has been explored, which is significant for the development of conformationally constrained analogues of epibatidine and other biologically active compounds (Marco-Contelles et al., 2009).
Reaction Mechanisms
Studies have also investigated the reaction mechanisms involving this compound, such as the rearrangement of N-sulfonylaziridines and the formation of bicyclic sulfonamides. These insights are critical for understanding and optimizing synthetic routes (Müller, Nury, & Riegert, 2001; Müller, Riegert, & Bernardinelli, 2004).
Enantiospecific Synthesis
The enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system, a related compound, demonstrates the compound's role in producing specific stereochemical configurations for research and pharmaceutical applications (Houghton et al., 1993).
Propriétés
IUPAC Name |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2,(H2,7,8,9)/t4-,5+,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJRBQXKNGFCRJ-NGJCXOISSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)
![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)
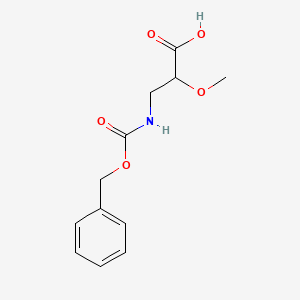
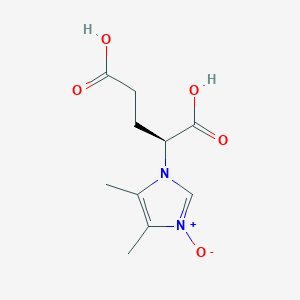

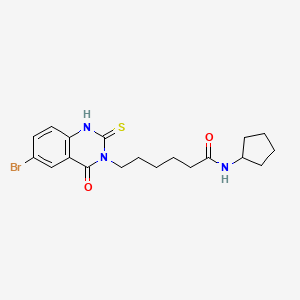
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2648706.png)
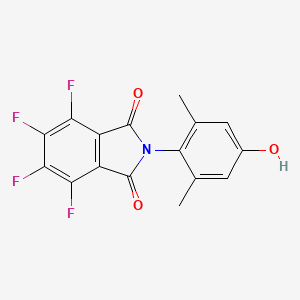
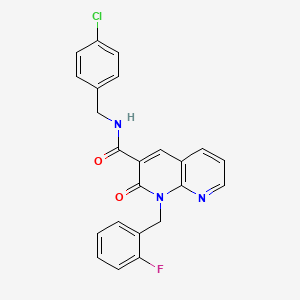
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate](/img/structure/B2648709.png)
